molecular formula C11H16ClNO3 B588400 O,alpha-Dimethyl-L-tyrosine Hydrochloride CAS No. 35026-10-9

O,alpha-Dimethyl-L-tyrosine Hydrochloride

Cat. No.: B588400
CAS No.: 35026-10-9
M. Wt: 245.703
InChI Key: SGYWMGBCHWKZDJ-MERQFXBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,alpha-Dimethyl-L-tyrosine Hydrochloride typically involves the alkylation of L-tyrosine. The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: O,alpha-Dimethyl-L-tyrosine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,alpha-Dimethyl-L-tyrosine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,alpha-Dimethyl-L-tyrosine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: O,alpha-Dimethyl-L-tyrosine Hydrochloride is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications enhance its stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6H,7,12H2,1-2H3,(H,13,14);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYWMGBCHWKZDJ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35026-10-9
Record name O,alpha-dimethyl-L-tyrosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035026109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,.ALPHA.-DIMETHYL-L-TYROSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JZ5XT58TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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